Benzoic-1-13C acid
Overview
Description
Benzoic-1-13C acid, also known as 13C Labeled benzoic acid or Benzoic acid-(carboxy-13C), is a stable isotopic analog of Benzoic Acid . It is a common additive to food, drinks, cosmetics, and other products, acting as a preservative by inhibiting both bacteria and fungi . It has a molecular weight of 123.11 .
Molecular Structure Analysis
The molecular formula of Benzoic-1-13C acid is C6H513CO2H . The structure consists of a benzene ring attached to a carboxyl group (CO2H), where the carbon of the carboxyl group is the 13C isotope . The 13C NMR spectrum of benzoic acid indicates 5 different chemical environments for the 7 carbon atoms in the molecule .Physical And Chemical Properties Analysis
Benzoic-1-13C acid is a solid with a boiling point of 249 °C and a melting point of 121-125 °C .Scientific Research Applications
Tracing Biotransformation in Pharmacokinetic Research
Benzoic-1-13C acid, through its 13C-labeling, has been utilized in nuclear magnetic resonance (NMR) spectroscopy to trace the biotransformation of benzoic acid to hippuric acid in rats. This method enhances the sensitivity of 13C NMR detection and allows for the simple and convenient monitoring of xenobiotic and endogenous metabolism, which is pivotal in pharmacokinetic research (Akira et al., 1993).
Clinical Chemistry Applications
Benzoic-1-13C acid has been applied in clinical chemistry through a tracer technique. This involves administering 13C-labeled benzoic acid and quantitating the resulting 13C-labeled hippuric acid excreted in the urine using NMR, demonstrating the method's applicability in clinical chemistry (Baba et al., 1990).
Characterization in Mesoporous Materials
The compound has been used in studies to characterize small organic molecules, like benzoic acid, confined in mesoporous materials such as MCM-41 silica. This NMR methodology is particularly suited for investigating the encapsulation and interaction of benzoic acid in these materials, providing insights into molecular mobility and phase transitions (Azaïs et al., 2010).
Monitoring Glycine Conjugation Activity
13C-labeled benzoic acid has been synthesized specifically for NMR spectroscopic monitoring of glycine conjugation activity. The urinary excretion of labeled hippuric acid in rats, after administering labeled benzoic acid, has been studied to understand this metabolic process better (Akira et al., 1995).
Analyzing Internal Acyl Migration Reactions
Benzoic-1-13C acid has been crucial in studying the reactivity of 1-O-acyl-beta-D-glucopyranuronate of benzoic acid. Using 13C-labeling and NMR, this method provides insights into the degradation kinetics and reactivity of drug acylglucuronides, which is significant for understanding drug metabolism and potential toxicities (Akira et al., 1997).
Safety And Hazards
properties
IUPAC Name |
(113C)cyclohexatrienecarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[13C](C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514713 | |
Record name | (1-~13~C)Benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic-1-13C acid | |
CAS RN |
55320-26-8 | |
Record name | (1-~13~C)Benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55320-26-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.